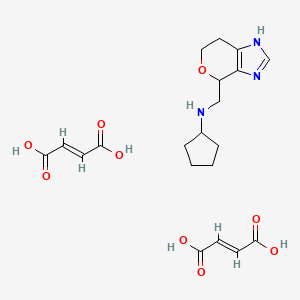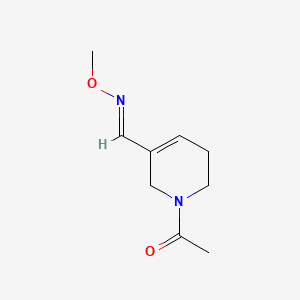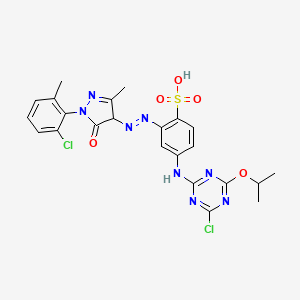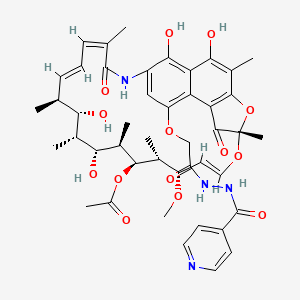
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties and are primarily used to treat mycobacterial infections, including tuberculosis. The compound is synthesized by modifying the structure of rifamycin B to enhance its antibacterial activity and pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is synthesized through a series of chemical reactions starting from rifamycin B. The synthesis involves the introduction of a 2-(4-pyridylcarbonyl)hydrazide group to the rifamycin B molecule. This modification is typically achieved through the following steps:
Activation of Rifamycin B: Rifamycin B is first activated by reacting it with a suitable activating agent, such as diethylbarbituric acid.
Hydrazide Formation: The activated rifamycin B is then reacted with 4-pyridylcarbonyl hydrazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of rifamycin B and its derivatives, including this compound, involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions are optimized to maximize the yield of rifamycin B, which is then subjected to chemical modifications to produce the desired derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups to the molecule, enhancing its antibacterial activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of rifamycin B, each with unique antibacterial properties and pharmacokinetic profiles .
Applications De Recherche Scientifique
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide has several scientific research applications:
Mécanisme D'action
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby blocking protein synthesis and leading to bacterial cell death . The compound binds to the beta subunit of the RNA polymerase enzyme, preventing the elongation of the RNA chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: A widely used rifamycin derivative with potent antibacterial activity against mycobacteria.
Rifabutin: Another rifamycin derivative used to treat mycobacterial infections, particularly in patients with HIV.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
Uniqueness
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is unique due to its specific structural modification, which enhances its antibacterial activity and pharmacokinetic properties compared to other rifamycin derivatives . This modification allows for better penetration into bacterial cells and improved efficacy against drug-resistant strains .
Propriétés
Numéro CAS |
106480-47-1 |
|---|---|
Formule moléculaire |
C45H54N4O14 |
Poids moléculaire |
874.9 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H54N4O14/c1-21-11-10-12-22(2)43(57)47-29-19-31(60-20-32(51)48-49-44(58)28-13-16-46-17-14-28)33-34(39(29)55)38(54)26(6)41-35(33)42(56)45(8,63-41)61-18-15-30(59-9)23(3)40(62-27(7)50)25(5)37(53)24(4)36(21)52/h10-19,21,23-25,30,36-37,40,52-55H,20H2,1-9H3,(H,47,57)(H,48,51)(H,49,58)/b11-10+,18-15+,22-12-/t21-,23+,24+,25+,30-,36-,37+,40+,45-/m0/s1 |
Clé InChI |
OVBXLKIHYZMRFE-XDJIUYAWSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


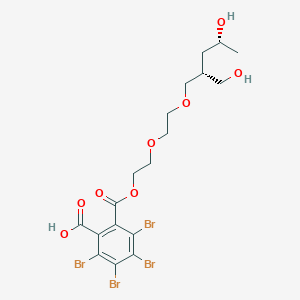
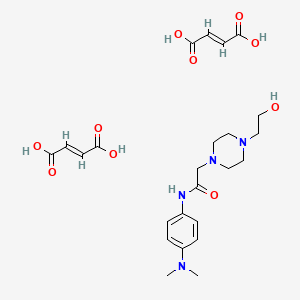
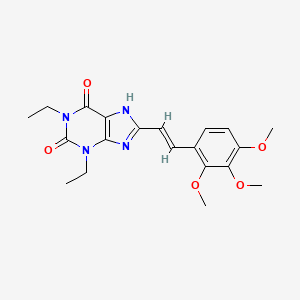
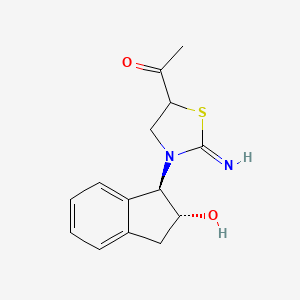
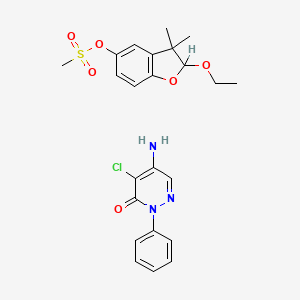
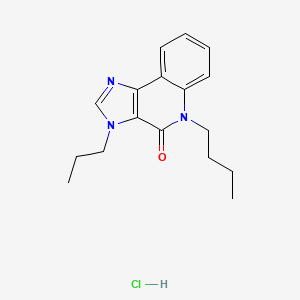
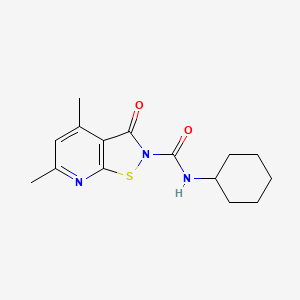
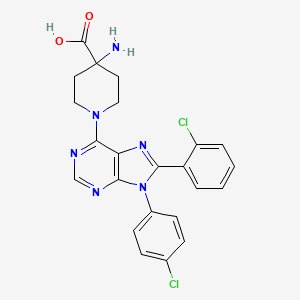
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
